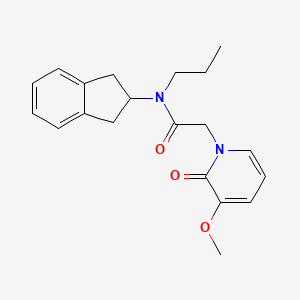

N-(3-chloro-4-methylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Vue d'ensemble

Description

N-(3-chloro-4-methylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a compound that belongs to the benzimidazole sulfonamides class. Benzimidazole and sulfonamide moieties are prevalent in many pharmaceutically active molecules due to their broad range of biological activities. The synthesis and study of this compound are of interest for exploring its potential applications in various fields, excluding direct drug use and its associated pharmacological aspects.

Synthesis Analysis

The synthesis of benzimidazole-derived sulfonamides involves several steps, starting with the preparation of 2-(o-sulfamoylphenyl)benzimidazole from saccharin as a precursor. This intermediate can then be coordinated with divalent transition metals to yield complexes with potential antimicrobial activity. The synthesis process is characterized by reactions that involve condensation, amidation, and metal coordination, providing a pathway to explore various derivatives and their biological activities (Ashraf et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole-derived sulfonamides, including X-ray diffraction analysis, has shown that these compounds can exhibit different geometries around metal centers, such as tetrahedral geometry observed in some metal complexes. The molecular structures are crucial for understanding the reactivity and potential interactions of these compounds with biological targets (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides can participate in various chemical reactions, forming complexes with transition metals. These reactions often involve chelation through the sulfonamidate nitrogen and the endocyclic nitrogen of benzimidazole, leading to compounds with distinct chemical properties and potential biological activities. The chemical reactivity is influenced by the structure of the benzimidazole sulfonamide and the nature of the transition metals involved (Ashraf et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole-derived sulfonamides, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and the presence of functional groups. These properties are essential for the formulation and application of these compounds in various fields. Conductivity measurements and magnetic susceptibility studies also provide insights into the electronic properties of metal complexes derived from these sulfonamides (Ashraf et al., 2016).

Chemical Properties Analysis

The chemical properties of benzimidazole-derived sulfonamides, including their reactivity, stability, and interaction with biological molecules, are key factors in their application. The ability of these compounds to form stable complexes with metals and to exhibit antimicrobial activity against a range of bacterial and fungal strains is of particular interest for the development of new therapeutic agents. Their interaction with DNA and potential inhibition of bacterial growth highlight the importance of structural analysis and chemical characterization in the design of compounds with desired biological activities (Ashraf et al., 2016).

Applications De Recherche Scientifique

Antimicrobial Activity

Benzimidazole and sulfonamide moieties are components of several pharmaceutically active molecules. Research has shown that combining these two structures can lead to compounds with significant antimicrobial properties. For instance, a study synthesized various metal complexes using a benzimidazole-derived sulfonamide and evaluated their antimicrobial activity against a range of bacterial and fungal strains. Interestingly, some of these compounds, particularly those containing cobalt, demonstrated notable antibacterial activity, though they did not exhibit antifungal properties (Ashraf et al., 2016).

Anti-Inflammatory and Antioxidant Properties

Another study investigated the synthesis of novel sulfonamide derivatives for their potential anti-inflammatory, analgesic, and antioxidant properties. These derivatives were also evaluated for their anticancer and anti-HCV activities. Some of these compounds displayed notable inhibition of HCV NS5B RdRp activity and were effective in anti-inflammatory and analgesic tests. This suggests that such derivatives might have therapeutic potential in treating inflammation-related disorders and hepatitis C virus infections (Küçükgüzel et al., 2013).

Anticancer Potential

A study on the synthesis of indapamide derivatives explored their potential as anticancer agents. Among these derivatives, one compound exhibited significant proapoptotic activity against melanoma cell lines. This finding highlights the potential of sulfonamide derivatives in cancer treatment, particularly in targeting specific cancer cell lines like melanoma (Yılmaz et al., 2015).

Anti-Tubercular Activity

The synthesis and evaluation of certain sulfonamide derivatives revealed their potential as anti-tubercular agents. This research suggests that such compounds could be effective in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The study indicates that these compounds can inhibit the growth of Mycobacterium tuberculosis, which is significant in the ongoing fight against tuberculosis (Dighe et al., 2012).

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c1-8-2-3-9(6-11(8)15)18-22(20,21)10-4-5-12-13(7-10)17-14(19)16-12/h2-7,18H,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJDJGIPOOXIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chloro-4-methylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)

![2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5618155.png)

![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)

![3-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5618168.png)

![ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5618176.png)

![1-(cyclohexylmethyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5618188.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5618198.png)

![1-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5618223.png)

![3-(2-furyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5618238.png)